molecular formula C78H108N18O21S2 B13847576 H-Ala-Gly-Cys(1)-D-Lys-Asn-D-Phe-D-Phe-D-Trp-D-Lys-DL-Thr-D-Phe-DL-Thr-D-Ser-D-Cys(1)-OH.CH3CO2H

H-Ala-Gly-Cys(1)-D-Lys-Asn-D-Phe-D-Phe-D-Trp-D-Lys-DL-Thr-D-Phe-DL-Thr-D-Ser-D-Cys(1)-OH.CH3CO2H

Cat. No.: B13847576
M. Wt: 1697.9 g/mol
InChI Key: GFYNCDIZASLOMM-KZAHQTLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ala-Gly-Cys(1)-D-Lys-Asn-D-Phe-D-Phe-D-Trp-D-Lys-DL-Thr-D-Phe-DL-Thr-D-Ser-D-Cys(1)-OH.CH3CO2H is a synthetic peptide with a complex structure. This peptide is composed of a sequence of amino acids, including alanine, glycine, cysteine, lysine, asparagine, phenylalanine, tryptophan, threonine, and serine. The presence of both D- and L-forms of amino acids in the sequence adds to its complexity and potential biological activity. The peptide also contains disulfide bonds, which are crucial for its stability and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) , a widely used method for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bonds between cysteine residues are formed through oxidation reactions.

  • Solid-Phase Peptide Synthesis (SPPS)

      Step 1: The first amino acid is attached to a solid resin.

      Step 2: The amino group of the attached amino acid is deprotected.

      Step 3: The next amino acid, with a protected amino group, is activated and coupled to the growing peptide chain.

      Step 4: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

      Step 5: The peptide is cleaved from the resin and purified.

  • Disulfide Bond Formation

    • The peptide is treated with an oxidizing agent, such as iodine or air, to form disulfide bonds between cysteine residues.

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The formation of disulfide bonds between cysteine residues is an oxidation reaction.
    • Common oxidizing agents include iodine and air.
  • Reduction

    • Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
  • Substitution

    • The peptide can undergo substitution reactions at specific amino acid residues, such as lysine, using reagents like N-hydroxysuccinimide (NHS) esters.

Common Reagents and Conditions

    Oxidizing Agents: Iodine, air.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Coupling Reagents: N-hydroxysuccinimide (NHS) esters.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Formation of free thiol groups.

    Substitution: Modified peptide with functional groups attached to specific residues.

Scientific Research Applications

The peptide H-Ala-Gly-Cys(1)-D-Lys-Asn-D-Phe-D-Phe-D-Trp-D-Lys-DL-Thr-D-Phe-DL-Thr-D-Ser-D-Cys(1)-OH.CH3CO2H has various applications in scientific research:

  • Chemistry

    • Used as a model compound for studying peptide synthesis and modification.
    • Investigated for its stability and reactivity under different conditions.
  • Biology

    • Studied for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in research on protein-protein interactions and enzyme-substrate interactions.
  • Medicine

    • Explored for its potential therapeutic applications, such as in drug delivery systems and as a therapeutic agent.
    • Investigated for its role in inhibiting specific biological pathways.
  • Industry

    • Used in the development of peptide-based materials and coatings.
    • Investigated for its potential use in biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. The presence of disulfide bonds and the specific sequence of amino acids contribute to its stability and biological activity. The peptide can interact with receptors, enzymes, and other proteins, leading to various biological effects.

  • Molecular Targets

    • Receptors: The peptide can bind to specific receptors on cell surfaces, triggering signaling pathways.
    • Enzymes: The peptide can act as a substrate or inhibitor for specific enzymes.
  • Pathways Involved

    • Signaling Pathways: The peptide can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
    • Metabolic Pathways: The peptide can influence metabolic pathways by interacting with enzymes and other proteins.

Comparison with Similar Compounds

The peptide H-Ala-Gly-Cys(1)-D-Lys-Asn-D-Phe-D-Phe-D-Trp-D-Lys-DL-Thr-D-Phe-DL-Thr-D-Ser-D-Cys(1)-OH.CH3CO2H can be compared with other similar peptides to highlight its uniqueness.

  • Similar Compounds

      Somatostatin: A tetradecapeptide with a similar sequence and disulfide bonds, known for its role in inhibiting growth hormone release.

      Octreotide: A synthetic analog of somatostatin with a shorter sequence and similar biological activity.

  • Uniqueness

    • The presence of both D- and L-forms of amino acids in the sequence adds to its complexity and potential biological activity.
    • The specific sequence and disulfide bonds contribute to its stability and unique biological properties.

Properties

Molecular Formula

C78H108N18O21S2

Molecular Weight

1697.9 g/mol

IUPAC Name

acetic acid;(4S,7R,13R,19R,22R,25R,28R,31S,34R,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid

InChI

InChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50+,51+,52+,53+,54+,55+,56-,57+,58-,59+,62?,63?;/m0./s1

InChI Key

GFYNCDIZASLOMM-KZAHQTLRSA-N

Isomeric SMILES

C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O.CC(=O)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O

Origin of Product

United States

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